molecular formula C9H13NO2 B1203899 Pyrithyldione CAS No. 77-04-3

Pyrithyldione

Cat. No. B1203899
CAS RN: 77-04-3
M. Wt: 167.2 g/mol
InChI Key: NZASCBIBXNPDMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Pyrithyldione and its derivatives involves intricate chemical reactions aimed at achieving specific molecular structures with targeted properties. For instance, a study described the synthesis of N-benzyl pyrimido[2,1-f]purinediones, highlighting cyclization reactions as a core step in the synthesis process. This study emphasized the importance of selecting appropriate reactants and conditions, such as the use of microwave irradiation, to obtain desired derivatives with high affinity to adenosine receptors (Drabczyńska et al., 2007).

Molecular Structure Analysis

The molecular structure of Pyrithyldione and its polymorphs has been extensively analyzed using techniques like X-ray diffraction, revealing significant insights into its crystalline forms. A detailed study on four polymorphs of Pyrithyldione demonstrated the application of quantitative DSC and infrared spectroscopy in understanding their thermodynamic stability and molecular interactions (Burger & Ramberger, 1981).

Chemical Reactions and Properties

Research on Pyrithyldione's chemical reactions has uncovered its reactivity under various conditions. For example, its interaction with pyridine derivatives has been studied, showing how Pyrithyldione can act as a Lewis acid towards bases, thus forming complexes with potential applications in catalysis and material science (Casabó et al., 1989).

Physical Properties Analysis

The physical properties of Pyrithyldione, including its polymorphs, have been a subject of thorough investigation. Studies have focused on characterizing these properties through DSC, microscopy, and X-ray diffraction, providing a deeper understanding of its stability, phase transitions, and the influence of different polymorphic forms on its physical attributes (Lemmerer et al., 2011).

Chemical Properties Analysis

The chemical properties of Pyrithyldione, including its reactivity and interactions with various chemical agents, have been elucidated through studies focusing on its involvement in complex chemical reactions. For instance, its role in the synthesis of C-azanucleosides through condensation reactions highlights the versatility and reactivity of Pyrithyldione's chemical structure (Martirosyan et al., 2010).

Scientific Research Applications

Pyridinones are an interesting class of six-membered heterocyclic scaffolds with a nitrogen, an oxygen, and five carbon atoms . They have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors . Here are some applications of Pyridinones:

  • Medicinal Chemistry

    • Pyridinones have wide application in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs .
    • They exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects .
    • The physicochemical properties of such a scaffold could be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding .
  • Anti-inflammatory Activities

    • Pyrimidines, a class of compounds similar to Pyridinones, display a range of pharmacological effects including anti-inflammatory .
    • Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • A large number of pyrimidines exhibit potent anti-inflammatory effects .

Safety And Hazards

When handling Pyrithyldione, it is recommended to wear suitable protective clothing and avoid contact with skin and eyes . Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

Future Directions

Pyridinones, including Pyrithyldione, have wide-ranging pharmacological properties and have been the focus of significant research in medicinal chemistry . These advancements contribute to an in-depth understanding of the potential of this biologically enriched scaffold and expedite the development of its new applications in drug discovery .

properties

IUPAC Name

3,3-diethyl-1H-pyridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-9(4-2)7(11)5-6-10-8(9)12/h5-6H,3-4H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZASCBIBXNPDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)C=CNC1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045262
Record name Pyrithyldione
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Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Pyrithyldione

CAS RN

77-04-3
Record name Pyrithyldione
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Record name Pyrithyldione [INN]
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Record name Pyrithyldione
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Record name pyrithyldione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
240
Citations
L Ibáñez, E Ballarín, E Pérez, X Vidal, D Capellà… - European journal of …, 2000 - Springer
… consumption of pyrithyldione reached a … to pyrithyldione in the week before the diagnosis [13]. We present data suggesting that the risk of agranulocytosis associated with pyrithyldione …
Number of citations: 19 link.springer.com
A Lemmerer, J Bernstein, UJ Griesser… - … A European Journal, 2011 - Wiley Online Library
A co‐crystal of two polymorphic active pharmaceutical ingredients (APIs), first reported and patented in 1937, has been prepared and thoroughly characterised, including crystal …
ME EHRLICH, LN SUSSMAN - Journal of the American Medical …, 1949 - jamanetwork.com
Pyrithyldione (presidon,® or 3,3-diethyl-2,4-dioxotetrahydropyridine) has been widely used since its introduction as a sedative and hypnotic. Its advantages in not being a barbiturate …
Number of citations: 7 jamanetwork.com
TL TYSON - Journal of the American Medical Association, 1949 - jamanetwork.com
Pyrithyldione (presidon,® 3,3-diethyl-2,4-dioxotetrahydropyridine) is a mild hypnotic and sedative, not a barbiturate derivative, which is now being widely employed. Several reports …
Number of citations: 7 jamanetwork.com
A Morell, R Botella, JF Silvestre, I Betlloch, MR Alfonso… - Dermatology, 1996 - karger.com
We describe the case of a young woman who habitually took large doses of a combination of diphenhydramine and pyrithyldione. She complained of arthralgia, painful recurring …
Number of citations: 7 karger.com
A Burger, R Ramberger - Mikrochimica Acta [Wien], 1981 - academia.edu
… The polymorphism of pyrithyldione has been discussed extensively with respect to thermomicroscopy, infrared spectroscopy and dissolution behaviour 1. We have now further …
Number of citations: 9 www.academia.edu
RM ROSE, RJ MARCHAND - Journal of the American Medical …, 1949 - jamanetwork.com
In recent months a new sedative-hypnotic drug, pyrithyldione (presidon,® 3,3-diethyl-2, 4-dioxotetrahydropyridine) has been made available for clinical use. Extensive studies of its …
Number of citations: 5 jamanetwork.com
A Balogh, R Fünfstück, L Kangas, U Demme… - Further Studies in the …, 1980 - Springer
… Pyrithyldione, glutethimide and phenobarbital are better dialysed than the benzodiazepines … UV spectrophotometry was used for the determination of pyrithyldione and phenobarbital. …
Number of citations: 1 link.springer.com
FK Martens, MA Martens, J Demeter… - Journal of Pharmaceutical …, 1976 - Elsevier
… Keyphrases Pyrithyldione-GLC analysis, putrified brain and intestine 0 GLC-analysis, pyrithyldione in putrified brain and intestine Sedatives-pyrithyldione, GLC analysis in …
Number of citations: 6 www.sciencedirect.com
HR Baumeler, UC Duback - Schweizerische Medizinische …, 1976 - europepmc.org
A simple thinlayer chromatographic method for the detection of pyrithyldion in 5 ml of urine per analysis is described. Sensitivity (0.01 mug of pyrithyldion) and specificity (reaction still …
Number of citations: 2 europepmc.org

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